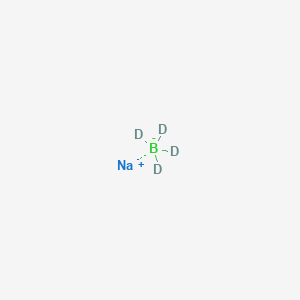

Sodium borodeuteride

Descripción general

Descripción

Sodium borodeuteride, also known as this compound, is a useful research compound. Its molecular formula is BH4Na and its molecular weight is 41.86 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metabolic Analysis

Sodium borodeuteride is utilized in metabolic studies. For instance, it's used for the treatment of urine containing large concentrations of pyruvic and acetoacetic acids, leading to the production of lactic and 3-hydroxybutyric acids labelled with deuterium. This facilitates the reliable determination of these acids using mass fragmentographic techniques (Mamer, 1988).

Chemical Reactions and Hydrolysis

This compound plays a significant role in the hydrolysis of sodium borohydride in aqueous solutions. Studies show that hydrolysis occurs faster with this compound than sodium borohydride, highlighting the isotope effects in these reactions (Davis, Bromels, & Kibby, 1962).

Educational Applications

In educational settings, this compound is used for isotopic labeling in introductory organic chemistry laboratories. It serves as a tool for students to compare spectral data and understand the nuances of isotopic effects in chemical reactions (Kjonaas, Fitch, & Noll, 2017).

Synthesis and Reduction Reactions

This compound is effective in synthesizing certain compounds. For instance, it's used in the reaction of (1-azabuta-1,3-diene)tricarbonyliron(0) complexes under microwave conditions to form saturated secondary amines, showcasing its utility in organic synthesis (Akisanya, Danks, & Garman, 2000).

Analyzing Organic Matter

In environmental chemistry, this compound aids in understanding the composition and optical properties of organic matter like fulvic acid. It helps in identifying specific chemical species contributing significantly to the optical and photochemical properties of complex natural samples (Baluha, Blough, & Del Vecchio, 2013).

Synthesis of Alkali Metal Borodeuterides

This compound is pivotal in the synthesis of other alkali metal borodeuterides. This involves complex processes and precise conditions, showcasing its significance in inorganic chemistry (Atkinson, Macdonald, Stuart, & Tremaine, 1967).

Mecanismo De Acción

Target of Action

Sodium borodeuteride (NaBD4) is an inorganic compound that primarily targets carbonyl groups in organic compounds . It is commonly used as a reducing agent .

Mode of Action

NaBD4 interacts with its targets by donating deuterium atoms, which replace the hydrogen atoms in the target molecules . This process is known as deuteration . In the presence of a tin-mediated catalyst, NaBD4 can facilitate the asymmetric reduction of carbonyl groups . It can also promote the deuteration of quinoxalinones when an iron (III) catalyst is present .

Biochemical Pathways

The primary biochemical pathway affected by NaBD4 is the reduction of carbonyl groups to alcohols . This process can lead to the formation of new compounds, such as amine borane and amine trideuterioborane adducts . These downstream effects can have significant implications in various fields, including organic synthesis and pharmaceutical research .

Pharmacokinetics

The use of deuterated compounds in drug development has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of NaBD4’s action is the reduction of carbonyl groups and the deuteration of target molecules . This can lead to the formation of new compounds with altered properties . For example, the deuteration of quinoxalinones can result in compounds with potential applications in medicinal chemistry .

Action Environment

The action of NaBD4 can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reducing capabilities . Additionally, NaBD4 is a stable isotope, which means it can maintain its properties under a variety of conditions . It should be noted that nabd4 can release flammable gases when in contact with water , indicating that its storage and handling require careful consideration to ensure safety .

Safety and Hazards

Sodium borodeuteride should be handled with care. It is advised to wash face, hands, and any exposed skin thoroughly after handling. Eating, drinking, or smoking when using this product should be avoided. It is recommended to wear protective gloves, clothing, eye protection, and face protection. This compound should be kept away from any possible contact with water, because of violent reaction and possible flash fire .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sodium borodeuteride is used as a reducing agent in the asymmetric reduction of carbonyl groups . It plays a role in the deuteration of quinoxalinones with olefins in the presence of Iron (III) promoted catalyst . It also interacts with enzymes and other biomolecules in these reactions .

Cellular Effects

It is known that this compound is used in the synthesis of amine borane and amine trideuterioborane adducts . These compounds may have various effects on cellular processes.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a reducing agent . It can react with strong reductants, such as sodium deuteride and magnesium deuteride, and boron-containing deuterides, such as trimethyl deutroborate, boron oxide, sodium metaborate, and anhydrous borax, under optimal conditions .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable isotope and is commonly used as a reducing agent .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as a reducing agent . It interacts with enzymes and other biomolecules in these reactions .

Propiedades

IUPAC Name |

sodium;tetradeuterioboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQDYZUWIQVZSF-XWFVQAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][B-]([2H])([2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166138 | |

| Record name | Sodium (2H4)tetrahydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium borodeuteride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15681-89-7 | |

| Record name | Sodium borodeuteride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium (2H4)tetrahydroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2H4]tetrahydroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

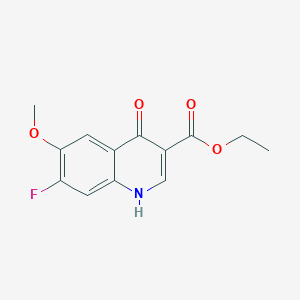

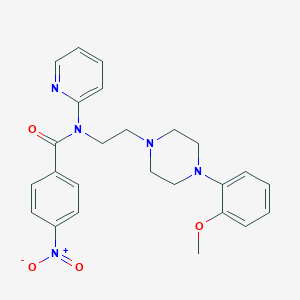

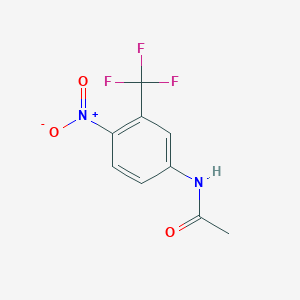

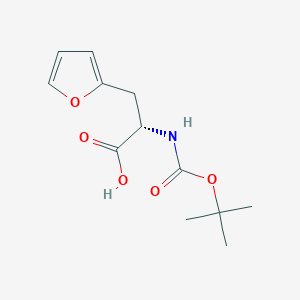

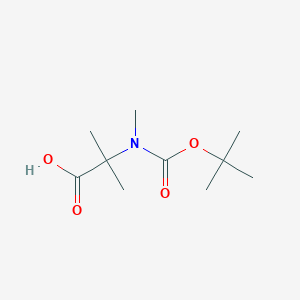

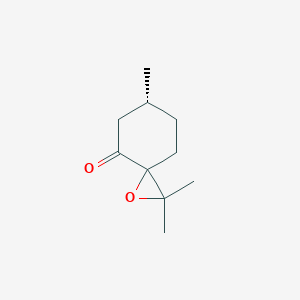

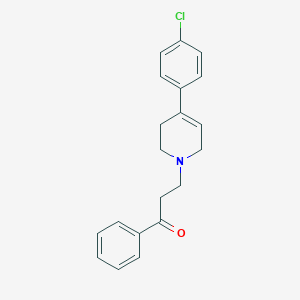

Synthesis routes and methods I

Procedure details

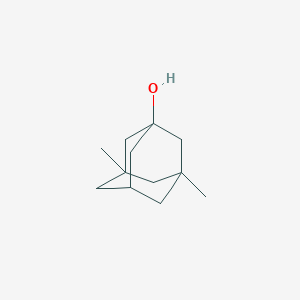

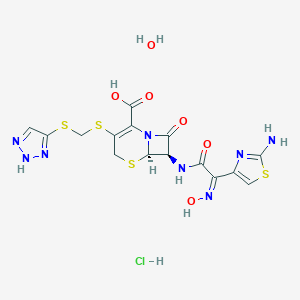

Synthesis routes and methods II

Procedure details

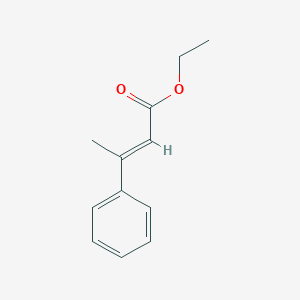

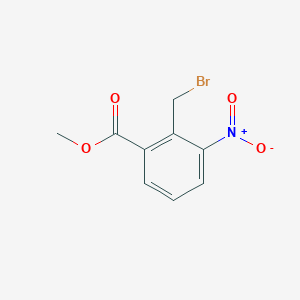

Synthesis routes and methods III

Procedure details

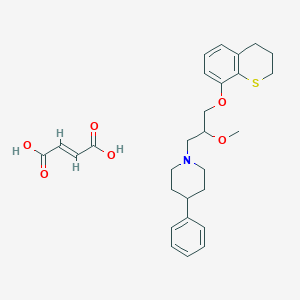

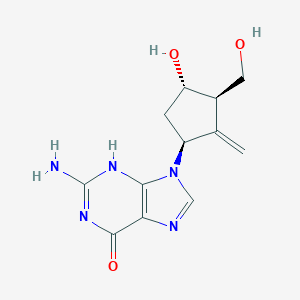

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)